molecular formula C36H41N7O6 B605767 6-hydroxynaphthalene-2-carboxylic acid;(3R)-4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one CAS No. 1869912-40-2

6-hydroxynaphthalene-2-carboxylic acid;(3R)-4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one

Cat. No.: B605767
CAS No.: 1869912-40-2
M. Wt: 667.8 g/mol
InChI Key: UNZQBHXKCHECEC-GMUIIQOCSA-N
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Biochemical Analysis

Biochemical Properties

AZD5153 6-Hydroxy-2-naphthoic acid interacts with the bromodomain-containing protein 4 (BRD4), a chromatin modifier . It disrupts the interaction of BRD4 with acetylated histone tails of nucleosomes, thereby inhibiting the expression of Nuclear receptor binding SET domain protein 3 (NSD3) target genes . NSD3, via H3K36me2, acts as an epigenetic deregulator to facilitate the expression of oncogenesis-promoting genes .

Cellular Effects

AZD5153 6-Hydroxy-2-naphthoic acid has been shown to inhibit cell proliferation and induce apoptosis in hepatocellular cancer (HCC) cells . It also efficiently down-regulates MYC protein levels across the cell line panel irrespective of their sensitivity to AZD5153 .

Molecular Mechanism

The molecular mechanism of action of AZD5153 6-Hydroxy-2-naphthoic acid involves the disruption of BRD4, a chromatin modifier . This disruption leads to the alteration of the BRD4 chromosomal landscape and modulation of the transcriptome of HCC cells . It also inhibits the expression of NSD3 target genes .

Temporal Effects in Laboratory Settings

It has been reported that AZD5153 treatment leads to tumor stasis or regression in multiple xenograft models of acute myeloid leukemia, multiple myeloma, and diffuse large B-cell lymphoma .

Dosage Effects in Animal Models

The effects of AZD5153 6-Hydroxy-2-naphthoic acid vary with different dosages in animal models. In a study, administration of AZD5153 led to tumor stasis or regression in multiple xenograft models of acute myeloid leukemia, multiple myeloma, and diffuse large B-cell lymphoma .

Metabolic Pathways

It is known that it disrupts the function of BRD4, a key player in transcriptional regulation .

Transport and Distribution

It is known that it disrupts the function of BRD4, which is a chromatin modifier .

Subcellular Localization

It is known that it disrupts the function of BRD4, which is a chromatin modifier and is localized in the nucleus .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AZD5153 6-Hydroxy-2-naphthoic acid involves multiple steps, starting from the basic structure of naphthoic acid. The process typically includes:

Industrial Production Methods: Industrial production of AZD5153 6-Hydroxy-2-naphthoic acid follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: AZD5153 6-Hydroxy-2-naphthoic acid is unique due to its high potency and selectivity for BRD4, as well as its oral bioavailability. This makes it a valuable tool in both preclinical and clinical research for developing new cancer therapies .

Properties

IUPAC Name

6-hydroxynaphthalene-2-carboxylic acid;(3R)-4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N7O3.C11H8O3/c1-18-24(33)29(2)14-15-30(18)16-17-35-21-6-4-19(5-7-21)20-10-12-31(13-11-20)23-9-8-22-26-27-25(34-3)32(22)28-23;12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h4-9,18,20H,10-17H2,1-3H3;1-6,12H,(H,13,14)/t18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZQBHXKCHECEC-GMUIIQOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CCN1CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5OC)C=C4)C.C1=CC2=C(C=CC(=C2)O)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)N(CCN1CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5OC)C=C4)C.C1=CC2=C(C=CC(=C2)O)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H41N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

667.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1869912-40-2
Record name 2-Naphthalenecarboxylic acid, 6-hydroxy-, compd. with (3R)-4-[2-[4-[1-(3-methoxy-1,2,4-triazolo[4,3-b]pyridazin-6-yl)-4-piperidinyl]phenoxy]ethyl]-1,3-dimethyl-2-piperazinone (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1869912-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AZD-5153 6-hydroxy-2-naphthoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1869912402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-5153 6-HYDROXY-2-NAPHTHOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78VBM99SEV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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